molecular formula C10H16ClNO B12734888 Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride

Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride

Cat. No.: B12734888
M. Wt: 201.69 g/mol
InChI Key: VTGLMJLHXOONFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride can be achieved through several methods. One common approach involves the methylation of tyramine. The reaction typically uses dimethyl sulfate or methyl iodide as the methylating agents in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves the same methylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with monoamine oxidase enzymes. It acts as a monoamine oxidase inhibitor, which leads to an increase in the levels of monoamines such as dopamine and norepinephrine. This results in stimulant effects, including increased heart rate and blood pressure .

Comparison with Similar Compounds

Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride is similar to other phenethylamines such as:

  • N-methyltyramine
  • Synephrine
  • Ephedrine

Uniqueness

What sets this compound apart is its specific interaction with monoamine oxidase enzymes and its unique stimulant effects. Unlike some of its analogs, it is not widely used in clinical settings but is more common in dietary supplements .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and biological effects make it a subject of ongoing research and interest.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

4-[1-(dimethylamino)ethyl]phenol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-4-6-10(12)7-5-9;/h4-8,12H,1-3H3;1H

InChI Key

VTGLMJLHXOONFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)N(C)C.Cl

Origin of Product

United States

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